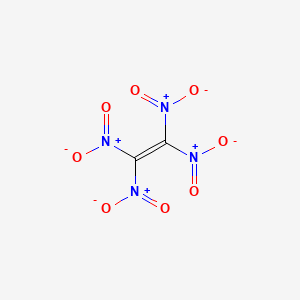
1,2-Propadiene, 1-(1-ethoxyethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propadiene, 1-(1-ethoxyethoxy)- is an organic compound with the molecular formula C7H12O2 It is a derivative of propadiene, featuring an ethoxyethoxy group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Propadiene, 1-(1-ethoxyethoxy)- can be synthesized through a multi-step process. One common method involves the reaction of ethyl vinyl ether with propargyl alcohol in the presence of p-toluenesulfonic acid monohydrate as a catalyst. The reaction mixture is stirred and cooled in an ice-salt bath, followed by the addition of potassium carbonate to quench the reaction. The resulting product, 3-(1-ethoxyethoxy)-1-propyne, is then subjected to further reaction with potassium tert-butoxide under nitrogen atmosphere to yield 1-(1-ethoxyethoxy)-1,2-propadiene .
Industrial Production Methods
Industrial production methods for 1,2-Propadiene, 1-(1-ethoxyethoxy)- are not well-documented in the literature. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial requirements.
Chemical Reactions Analysis
Types of Reactions
1,2-Propadiene, 1-(1-ethoxyethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into saturated or partially saturated compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alkanes or alkenes.
Scientific Research Applications
1,2-Propadiene, 1-(1-ethoxyethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Propadiene, 1-(1-ethoxyethoxy)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, forming intermediates that can interact with biological molecules or other chemical entities. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1,2-Propadiene: The parent compound without the ethoxyethoxy group.
Propyne: An isomer of propadiene with a triple bond.
Allene: Another name for 1,2-propadiene, highlighting its cumulated double bonds.
Uniqueness
1,2-Propadiene, 1-(1-ethoxyethoxy)- is unique due to the presence of the ethoxyethoxy group, which imparts different chemical properties and reactivity compared to its parent compound and isomers. This functional group can influence the compound’s solubility, stability, and interaction with other molecules .
Properties
CAS No. |
20524-89-4 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
InChI |
InChI=1S/C7H12O2/c1-4-6-9-7(3)8-5-2/h6-7H,1,5H2,2-3H3 |
InChI Key |
SURPMABZUKKSNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OC=C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


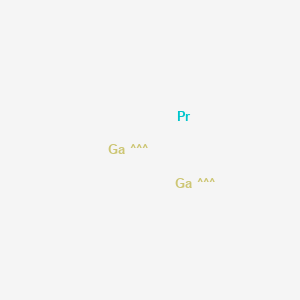
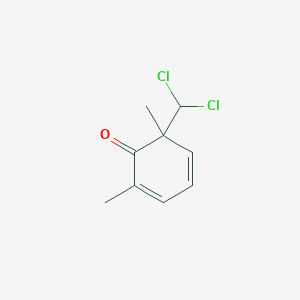
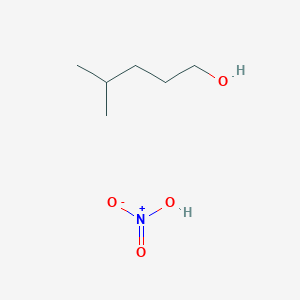
![2-{[Methyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14710182.png)
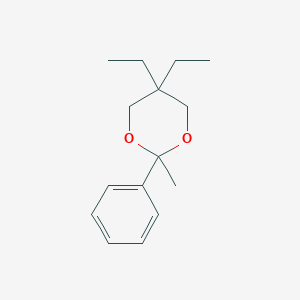

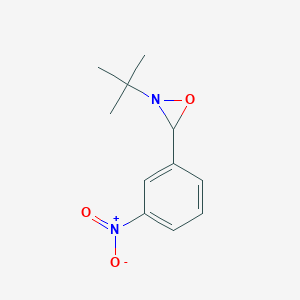

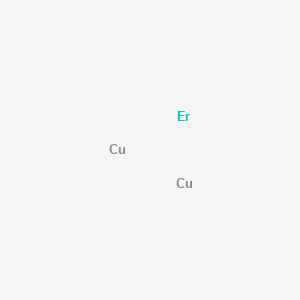
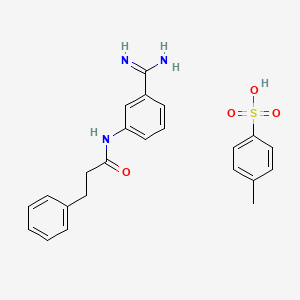

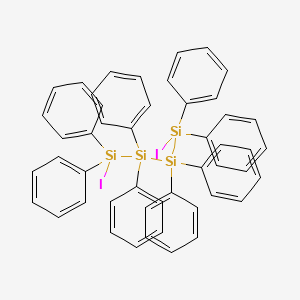
![N-[(3S)-1-Chloro-5-methyl-2-oxohexan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14710258.png)
